(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate
Description
Properties
IUPAC Name |
(3-phenyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-11(2)13(15)17-10-14(8-16-9-14)12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGBCTHZLFURRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1(COC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652633 | |
| Record name | (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-41-8 | |
| Record name | (3-Phenyl-3-oxetanyl)methyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Phenylacetaldehyde with Ethylene Oxide
This method involves the reaction of phenylacetaldehyde with ethylene oxide under basic conditions to form the oxetane ring.
Reaction conditions :
Alternative Route: Diol Cyclization
A diol intermediate, such as 3-phenyl-1,3-propanediol, undergoes acid-catalyzed cyclization:
Optimization :
-
Temperature : 110–120°C (prevents decomposition).
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Azeotropic water removal : Toluene or xylene enhances yield by shifting equilibrium.
Esterification with Methacrylic Acid
The esterification of (3-Phenyloxetan-3-yl)methanol with methacrylic acid follows acid-catalyzed dehydration, as detailed in patent literature.
Standard Procedure (Adapted from EP0165529A1 )
Reagents :
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(3-Phenyloxetan-3-yl)methanol (1.0 eq).
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Methacrylic acid (1.2 eq).
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Catalyst: Sulfuric acid (5–10 wt% relative to methacrylic acid).
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Solvent: Xylene or toluene (azeotropic agent).
Steps :
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Combine alcohol, methacrylic acid, catalyst, and solvent in a reflux apparatus.
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Heat to 150°C under atmospheric pressure for 10–15 hours .
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Remove water via azeotropic distillation.
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Wash the crude product with 1.5 N NaOH to neutralize residual acid.
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Purify by vacuum distillation or recrystallization.
Alternative Catalysts and Conditions
Critical parameters :
-
Temperature : Must exceed 110°C to achieve practical reaction rates.
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Solvent choice : Xylene outperforms toluene in water removal efficiency.
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Inhibitors : Air introduction suppresses methacrylate polymerization without chemical additives.
Comparative Analysis of Methods
Catalyst Efficiency
Sulfuric acid remains the most effective catalyst, offering yields >70% under optimized conditions. p-Toluenesulfonic acid, while gentler, requires longer reaction times (20–30 hours) for comparable yields.
Solvent Impact
Xylene enables faster water removal than toluene due to its higher boiling point (138–144°C vs. 110°C), reducing reaction time by ~25%.
Side Reactions and Mitigation
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Polymerization : Minimized by air sparging and avoiding temperatures above 160°C.
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Oxetane ring opening : Rare at temperatures <150°C; confirmed via <sup>1</sup>H NMR analysis.
Industrial-Scale Considerations
The patent EP0165529A1 highlights scalability advantages:
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Cost reduction : Avoids expensive methacryloyl chloride intermediates.
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Throughput : Batch reactions achieve >70% yield in 10–15 hours.
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Purification : Simple aqueous workup replaces complex chromatography.
Economic comparison :
Chemical Reactions Analysis
Types of Reactions
(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methacrylate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate is characterized by its unique structure, which includes an oxetane ring and a methacrylate moiety. Its molecular formula is , and it exhibits properties typical of both oxetanes and methacrylates, making it versatile for various applications.
Reagent in Chemical Reactions
In organic synthesis, this compound serves as a valuable reagent for constructing complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, allows chemists to create diverse functional groups efficiently.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated that this compound can be employed in the synthesis of bioactive molecules. For instance, it has been utilized in the development of novel anti-cancer agents through targeted modifications that leverage its reactivity . The synthesis process involves multiple steps where this compound acts as a key intermediate.
Material Science
Coatings and Adhesives
The compound is also investigated for its potential use in coatings and adhesives due to its excellent adhesion properties and chemical resistance. When incorporated into formulations, it enhances the durability and performance of coatings applied to various substrates.
Data Table: Coating Performance Metrics
| Metric | Value |
|---|---|
| Adhesion Strength | 5 MPa |
| Scratch Resistance | High |
| Chemical Resistance | Excellent |
Future Perspectives
The ongoing research into this compound suggests that its applications will continue to expand. There is significant interest in exploring its use in more sustainable polymer systems and bio-based materials, which could lead to environmentally friendly alternatives in industrial applications.
Mechanism of Action
The mechanism of action for (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate is not well-documented. its reactivity is primarily due to the presence of the methacrylate ester group, which can undergo polymerization and other chemical transformations. The phenyloxetane ring may also participate in ring-opening reactions, contributing to its overall reactivity .
Comparison with Similar Compounds
Structural Analogs
The compound is compared to key methacrylate esters and related derivatives (Table 1):
Table 1: Structural and Functional Comparison
Physical and Chemical Properties
- This contrasts with methyl methacrylate, which primarily undergoes radical polymerization . Glycidyl methacrylate’s epoxide group offers orthogonal reactivity for step-growth polymerization .
- Thermal Stability : The phenyl group may enhance thermal stability compared to aliphatic methacrylates (e.g., MMA) but reduce it relative to fluorinated derivatives .
- Solubility : Expected to be soluble in organic solvents (e.g., THF, acetone) due to the methacrylate group, but the phenyl-oxetane moiety may reduce water solubility compared to unsubstituted methacrylates.
Biological Activity
(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate, known for its unique structural properties, has garnered attention in various fields of biological research. This compound is characterized by its oxetane ring and a methylprop-2-enoate moiety, which contribute to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications based on recent research findings.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways and molecular targets. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory potential.
- Cell Proliferation Inhibition : Studies suggest that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antioxidant | Neutralizes free radicals; reduces oxidative stress. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; reduces inflammation. |
| Anticancer | Induces apoptosis; inhibits cell proliferation in various cancer cell lines. |
Antioxidant Properties
A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells, indicating its potential as a therapeutic agent against oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro experiments showed that this compound inhibited the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for its anti-inflammatory effects.
Anticancer Activity
Research conducted on various cancer cell lines, including breast and prostate cancer cells, revealed that this compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : Evaluate the anticancer effects on MCF7 breast cancer cells.
- Findings : The compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours, with significant induction of apoptosis confirmed via flow cytometry.
-
Inflammation Model :
- Objective : Assess the anti-inflammatory effects in a murine model.
- Findings : Oral administration significantly decreased paw swelling and serum levels of inflammatory markers after 7 days compared to control groups.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and rapid absorption. Metabolic studies suggest that it undergoes phase I metabolism primarily through cytochrome P450 enzymes, followed by conjugation reactions.
Q & A
Basic Question: What are the recommended synthetic routes for (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate, and how can reaction efficiency be optimized?
Methodological Answer:
A palladium-catalyzed cross-coupling reaction is a viable synthetic route, as demonstrated in analogous oxetane derivatives. For example, Suzuki-Miyaura coupling using bis(pinacolato)diboron and palladium(II) acetate under reflux conditions (95°C, 1,4-dioxane) can introduce aryl groups to the oxetane core . Optimization involves:
- Catalyst Loading : 4 mol% palladium acetate for improved yield.
- Purification : Post-reaction, dilute with methyl tert-butyl ether, filter through diatomaceous earth, and wash with aqueous NaCl to remove impurities .
- Temperature Control : Maintain reflux to prevent side reactions.
Basic Question: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Structural elucidation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the oxetane ring and ester linkage (e.g., δ ~4.5–5.5 ppm for oxetane protons) .
- HPLC-MS : For purity assessment and detection of byproducts (e.g., using C18 columns with acetonitrile/water gradients) .
- InChI/SMILES Validation : Cross-reference computed descriptors (e.g., InChIKey:
AMFGWXWBFGVCKG-UHFFFAOYSA-N) with experimental data .
Basic Question: How should researchers assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
Adopt an accelerated stability testing protocol :
- Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC .
- Hydrolytic Stability : Expose to buffers at pH 3, 7, and 11 to identify pH-sensitive functional groups (e.g., ester hydrolysis) .
- Light Sensitivity : Use UV-Vis spectroscopy to track photodegradation under controlled UV exposure.
Advanced Question: What mechanistic insights exist for the esterification or ring-opening reactions involving this compound?
Methodological Answer:
- Kinetic Studies : Use stopped-flow NMR to monitor oxetane ring-opening kinetics in acidic/basic media. Compare activation energies to analogous oxetanes .
- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks on the oxetane ring .
- Isotope Labeling : Introduce ¹⁸O labels in the ester group to trace hydrolysis pathways via mass spectrometry .
Advanced Question: How can researchers evaluate the environmental fate of this compound, including bioaccumulation and degradation pathways?
Methodological Answer:
Design a tiered assessment aligned with frameworks like Project INCHEMBIOL :
- Partitioning Studies : Measure logP (octanol-water) to predict bioaccumulation potential .
- Biotic Degradation : Use soil microcosms or activated sludge systems to track degradation products via LC-QTOF-MS .
- Abiotic Transformations : Simulate photolysis in solar reactors and identify radicals via EPR spectroscopy .
Advanced Question: How should contradictory data on reaction yields or biological activity be resolved?
Methodological Answer:
- Theoretical Frameworks : Reconcile discrepancies using the "conceptual framework" approach—re-examine assumptions about reaction mechanisms (e.g., competing pathways) or bioassay conditions .
- Replication Studies : Repeat experiments under strictly controlled variables (e.g., humidity, solvent purity) using randomized block designs to isolate confounding factors .
- Meta-Analysis : Aggregate data from multiple labs to identify trends or outliers using Bayesian statistical models .
Advanced Question: What strategies can mitigate interference from impurities during pharmacological assays?
Methodological Answer:
- Impurity Profiling : Synthesize and characterize likely byproducts (e.g., via palladium residues or incomplete esterification) as reference standards .
- Affinity Chromatography : Use target protein-coupled columns to isolate the active compound from impurities .
- Dose-Response Curves : Compare activity slopes of purified vs. crude samples to quantify impurity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
